(2-Acetylpyridin-4-yl)boronic acid

Suzuki–Miyaura coupling protodeboronation stability pyridinylboronic acid

(2-Acetylpyridin-4-yl)boronic acid (CAS 1672660-82-0) is a difunctional heteroaryl boronic acid combining a 4-pyridinylboronic acid moiety with a 2-acetyl substituent on the pyridine ring. This compound belongs to the class of pyridinylboronic acids that serve as key intermediates in Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C7H8BNO3
Molecular Weight 164.96 g/mol
Cat. No. B12951415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Acetylpyridin-4-yl)boronic acid
Molecular FormulaC7H8BNO3
Molecular Weight164.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C(=O)C)(O)O
InChIInChI=1S/C7H8BNO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4,11-12H,1H3
InChIKeySMDIKPGBJAQARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Acetylpyridin-4-yl)boronic acid is a Strategic Heteroaryl Building Block for Drug Discovery and Material Science


(2-Acetylpyridin-4-yl)boronic acid (CAS 1672660-82-0) is a difunctional heteroaryl boronic acid combining a 4-pyridinylboronic acid moiety with a 2-acetyl substituent on the pyridine ring. This compound belongs to the class of pyridinylboronic acids that serve as key intermediates in Suzuki–Miyaura cross-coupling reactions . The 4-position of the boronic acid confers significantly greater protodeboronation stability compared to 2-pyridinylboronic acid isomers [1], while the 2-acetyl group provides an orthogonal reactive handle for condensation chemistry not available on unsubstituted pyridinylboronic acids. With a molecular formula of C₇H₈BNO₃ and molecular weight of 164.96 g/mol , this building block enables regioselective construction of 2,4-disubstituted pyridine scaffolds relevant to kinase inhibitor programs and functional materials.

Why Generic Pyridinylboronic Acids Cannot Substitute for (2-Acetylpyridin-4-yl)boronic acid in Multi-Step Synthetic Sequences


Substituting (2-Acetylpyridin-4-yl)boronic acid with a generic pyridinylboronic acid such as 4-pyridinylboronic acid or an isomer such as (6-acetylpyridin-2-yl)boronic acid leads to failure at either the stability or orthogonal reactivity level. 2-Pyridinylboronic acids undergo rapid protodeboronation with a half-life of approximately 25–50 seconds at pH 7 and 70 °C, making them unreliable for multi-step sequences under aqueous or thermal conditions [1]. By contrast, the 4-pyridinylboronic acid regioisomer in the target compound exhibits a half-life exceeding one week under even more forcing conditions (pH 12, 70 °C) [1]. Furthermore, the 2-acetyl group enables sequential derivatization—such as hydrazone formation, Knoevenagel condensation, or reductive amination—prior to or following cross-coupling. This orthogonality is absent in unsubstituted pyridinylboronic acids, forcing users to install the acetyl group through additional synthetic steps after coupling, which reduces overall yield and complicates purification .

Quantitative Differentiation of (2-Acetylpyridin-4-yl)boronic acid Against Closest Analogs: Stability, Purity, and Functionality Benchmarks


Protodeboronation Half-Life: 4-Pyridinyl vs 2-Pyridinyl Boronic Acid—Over 12,000-Fold Stability Advantage

The boronic acid group at the 4-position of the pyridine ring in the target compound exhibits dramatically superior stability against protodeboronation compared to 2-pyridinylboronic acid isomers. In a comprehensive pH-rate profiling study, 3- and 4-pyridyl boronic acids showed a half-life (t₀.₅) of greater than 1 week at pH 12 and 70 °C, whereas 2-pyridyl boronic acids underwent rapid protodeboronation with t₀.₅ ≈ 25–50 seconds at the milder condition of pH 7 and 70 °C [1]. This represents a stability advantage of over 12,000-fold for the 4-pyridinyl regioisomer under these conditions.

Suzuki–Miyaura coupling protodeboronation stability pyridinylboronic acid

Commercial Purity Benchmark: 98% for (2-Acetylpyridin-4-yl)boronic acid vs 95–97% for Positional Isomers

Commercially available (2-acetylpyridin-4-yl)boronic acid is supplied at a certified purity of 98% (HPLC) by major vendors . In contrast, the positional isomer (6-acetylpyridin-3-yl)boronic acid is typically offered at 95% minimum purity , while (6-acetylpyridin-2-yl)boronic acid has a minimum purity specification of 95% . This 3-percentage-point gap in guaranteed purity directly reduces the impurity burden at the procurement stage, lowering the effort required for pre-use purification.

purity specification procurement quality acetylpyridinylboronic acid

Orthogonal Reactivity: The 2-Acetyl Group Enables Pre-Coupling Condensation Chemistry Absent in Unsubstituted Pyridinylboronic Acids

The 2-acetyl substituent on the target compound provides a ketone functionality capable of undergoing condensation reactions—including hydrazone, oxime, and Knoevenagel condensations—that are completely absent in 4-pyridinylboronic acid (CAS 1692-15-5). Literature precedent demonstrates that 2-acetylpyridines readily form (thiazol-2-yl)hydrazone derivatives with biological activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE) enzymes [1]. This reactivity can be exploited either before or after Suzuki–Miyaura coupling, whereas 4-pyridinylboronic acid lacks this functional handle entirely and would require post-coupling acetylation to achieve analogous derivatization [2].

orthogonal functionalization hydrazone condensation acetylpyridine reactivity

Regiochemical Geometry: 1,4-Substitution Pattern Provides Linear Scaffold Extension vs Bent 1,3- or 1,2-Analogs

The 2-acetyl-4-boronic acid substitution pattern on the pyridine ring places the boronic acid coupling vector at approximately 180° relative to the acetyl-substituted position, yielding a linear scaffold extension upon sequential derivatization. By contrast, the 3-pyridinylboronic acid isomers (e.g., (6-acetylpyridin-3-yl)boronic acid) produce a bent geometry with an angle of approximately 120° between substitution vectors [1], while 2-pyridinylboronic acid isomers (e.g., (6-acetylpyridin-2-yl)boronic acid) produce a 60° angle. This linear geometry is preferred for the construction of rod-like conjugated systems for organic electronics and for para-disubstituted biaryl pharmacophores common in kinase inhibitors .

regiochemistry molecular geometry disubstituted pyridine scaffold

Storage and Handling: Ambient Storage for the Free Boronic Acid vs Refrigerated Storage for Pinacol Ester Derivatives

The free boronic acid form (2-acetylpyridin-4-yl)boronic acid is specified for long-term storage in a cool, dry place without the requirement for refrigeration or inert atmosphere . In contrast, the pinacol ester derivative (2-acetylpyridine-4-boronic acid pinacol ester, CAS 741709-58-0) requires storage at 2–8 °C under an inert gas (nitrogen or argon) to prevent hydrolysis and protodeboronation . This difference in storage requirements directly impacts laboratory operational costs and handling convenience.

storage stability free boronic acid pinacol ester

Documented Use as a Key Intermediate in Regorafenib-Related Impurity Synthesis

(2-Acetylpyridin-4-yl)boronic acid serves as a key building block for the synthesis of the 4-(4-((2-acetylpyridin-4-yl)amino)-3-fluorophenoxy)-N-methylpicolinamide impurity of Regorafenib, a marketed multi-kinase inhibitor [1]. This specific impurity reference standard is required for ANDA regulatory filings and quality control (QC) batch release testing . The 4-position boronic acid enables Suzuki–Miyaura coupling to install the pyridyl ring onto the diarylurea core, while the 2-acetyl group participates in subsequent Buchwald–Hartwig amination to form the final arylamine linkage [1]. The positional isomer (6-acetylpyridin-3-yl)boronic acid would yield a different connectivity incompatible with this impurity structure.

Regorafenib impurity pharmaceutical reference standard pyridine boronic acid intermediate

High-Value Application Scenarios for (2-Acetylpyridin-4-yl)boronic acid Driven by Stability, Orthogonality, and Regiochemistry


Medicinal Chemistry: Linear Kinase Inhibitor Scaffolds Requiring 2,4-Disubstituted Pyridine Cores

The 1,4-substitution pattern of (2-acetylpyridin-4-yl)boronic acid yields a linear geometry ideal for constructing ATP-competitive kinase inhibitors that require para-disubstituted biaryl pharmacophores. The 2-acetyl group can be converted to hydrazone, oxime, or amine functionalities for hinge-binding interactions, while the 4-boronic acid enables Suzuki–Miyaura coupling to install a diverse range of aryl or heteroaryl tails extending into the selectivity pocket. This orthogonal reactivity pattern eliminates at least one synthetic step compared to sequential coupling-then-functionalization approaches with unsubstituted pyridinylboronic acids [1].

Pharmaceutical Quality Control: Synthesis of Regorafenib Impurity Reference Standards for ANDA Submissions

The compound is a direct precursor to the Regorafenib dipyrimidine impurity 4-(4-((2-acetylpyridin-4-yl)amino)-3-fluorophenoxy)-N-methylpicolinamide, a critical reference standard required for analytical method validation and quality control batch release in generic drug applications [2]. Only the 2-acetyl-4-boronic acid regioisomer provides the correct connectivity; the 3- and 2-pyridinylboronic acid isomers yield structurally different molecules that cannot be substituted for regulatory purposes.

Materials Science: Synthesis of Linear Conjugated Oligomers and Rod-Like Liquid Crystal Precursors

The 180° substitution vector angle between the 2-acetyl and 4-boronic acid positions makes this compound suitable for constructing linear π-conjugated systems via iterative Suzuki–Miyaura coupling. The acetyl group can be further elaborated to extend conjugation or introduce solubilizing side chains. The protodeboronation stability of the 4-pyridinylboronic acid moiety (t₀.₅ > 1 week at 70 °C) ensures survival through multiple coupling cycles, unlike 2-pyridinylboronic acid analogs that degrade within seconds under similar conditions [3].

Chemical Biology: Dual-Functional Probe Synthesis via Sequential Orthogonal Coupling

The acetyl group and boronic acid can be addressed in either order, enabling divergent synthesis of bifunctional probes. For example, the acetyl group can first be condensed with an aminooxy- or hydrazide-containing fluorophore to install a fluorescent reporter, followed by Suzuki–Miyaura coupling at the boronic acid to attach a targeting ligand. This sequential orthogonality is not achievable with 4-pyridinylboronic acid alone, which would require post-coupling acetylation that risks metal catalyst interference with sensitive fluorophores [1].

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